molecular formula C12H22O2 B107584 Methyl 4-tert-butylcyclohexanecarboxylate CAS No. 17177-75-2

Methyl 4-tert-butylcyclohexanecarboxylate

Cat. No. B107584
CAS RN: 17177-75-2
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-tert-butylcyclohexanecarboxylate (MBCH) is a chemical compound that is widely used in various scientific research applications. This compound is a colorless liquid with a molecular formula of C12H22O2 and a molecular weight of 198.31 g/mol. MBCH is a highly versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.

Mechanism Of Action

The mechanism of action of Methyl 4-tert-butylcyclohexanecarboxylate is not well understood. However, it is believed that Methyl 4-tert-butylcyclohexanecarboxylate acts as a modulator of various cellular processes, including cell signaling and gene expression. Methyl 4-tert-butylcyclohexanecarboxylate has also been shown to interact with various receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

Methyl 4-tert-butylcyclohexanecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, Methyl 4-tert-butylcyclohexanecarboxylate has been shown to have anti-inflammatory and analgesic effects. Methyl 4-tert-butylcyclohexanecarboxylate has also been shown to reduce anxiety and improve cognitive function in animal models. In addition, Methyl 4-tert-butylcyclohexanecarboxylate has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

Methyl 4-tert-butylcyclohexanecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Methyl 4-tert-butylcyclohexanecarboxylate is also readily available and relatively inexpensive. However, there are also some limitations to the use of Methyl 4-tert-butylcyclohexanecarboxylate in laboratory experiments. For example, Methyl 4-tert-butylcyclohexanecarboxylate has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Methyl 4-tert-butylcyclohexanecarboxylate has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Methyl 4-tert-butylcyclohexanecarboxylate. One area of research is the development of new synthesis methods for Methyl 4-tert-butylcyclohexanecarboxylate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl 4-tert-butylcyclohexanecarboxylate and its effects on various cellular processes. In addition, there is a need for further studies on the potential therapeutic applications of Methyl 4-tert-butylcyclohexanecarboxylate, particularly in the treatment of anxiety, pain, and cognitive disorders.
Conclusion:
In conclusion, Methyl 4-tert-butylcyclohexanecarboxylate is a highly versatile compound that has a wide range of scientific research applications. Its synthesis method is relatively simple, and it has several advantages for use in laboratory experiments. Methyl 4-tert-butylcyclohexanecarboxylate has several biochemical and physiological effects, and there is a need for further research on its potential therapeutic applications. Overall, Methyl 4-tert-butylcyclohexanecarboxylate is an important compound in the field of science and has the potential to contribute to the development of new drugs, materials, and technologies.

Synthesis Methods

The synthesis of Methyl 4-tert-butylcyclohexanecarboxylate involves the reaction of tert-butylcyclohexanone with methanol and acetic acid in the presence of a catalyst. The reaction takes place at room temperature and yields Methyl 4-tert-butylcyclohexanecarboxylate as the main product. The synthesis of Methyl 4-tert-butylcyclohexanecarboxylate is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 4-tert-butylcyclohexanecarboxylate has a wide range of scientific research applications, including its use as a flavoring agent, fragrance, and as a starting material for the synthesis of other compounds. Methyl 4-tert-butylcyclohexanecarboxylate is also used in the production of polymers, resins, and other industrial chemicals. In the field of pharmacology, Methyl 4-tert-butylcyclohexanecarboxylate is used as a reference standard in the analysis of drugs and their metabolites.

properties

IUPAC Name

methyl 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJSSYBIZVGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199677
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-tert-butylcyclohexanecarboxylate

CAS RN

17177-75-2
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.